4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride

PNMT inhibition norepinephrine N-methyltransferase regioisomeric selectivity

The free base (CAS 68755-43-1) presents handling challenges due to high lipophilicity (LogP 3.35) and undefined stoichiometry. This hydrochloride salt delivers: - Defined molar mass (237.65 g/mol) for assay accuracy - Enhanced aqueous solubility vs free base - CF3 at 4-position, patented as PNMT inhibitor (US 4,132,737A) - CNS-relevant properties (TPSA 26 Ų) for brain penetration studies

Molecular Formula C10H11ClF3N
Molecular Weight 237.65 g/mol
CAS No. 68755-44-2
Cat. No. B3150367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Trifluoromethyl)-2,3-dihydro-1h-inden-1-amine hydrochloride
CAS68755-44-2
Molecular FormulaC10H11ClF3N
Molecular Weight237.65 g/mol
Structural Identifiers
SMILESC1CC2=C(C1N)C=CC=C2C(F)(F)F.Cl
InChIInChI=1S/C10H10F3N.ClH/c11-10(12,13)8-3-1-2-7-6(8)4-5-9(7)14;/h1-3,9H,4-5,14H2;1H
InChIKeyOZHFWZYKRYFCJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride: Chemical Profile


4-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 68755-44-2) is a fluorinated 1-aminoindane derivative supplied as a racemic hydrochloride salt (molecular formula C₁₀H₁₁ClF₃N, MW 237.65 g/mol) . The compound features a trifluoromethyl substituent at the 4-position of the indane scaffold, a structural configuration explicitly covered by foundational Eli Lilly patent literature as an inhibitor of norepinephrine N-methyltransferase (PNMT) [1]. The hydrochloride salt form is preferred for procurement because it provides defined stoichiometry, enhanced aqueous solubility, and improved ambient stability relative to the free base (CAS 68755-43-1) . The free base exhibits a calculated LogP of 3.35, indicating substantial lipophilicity relevant to central nervous system (CNS) penetration potential .

Target context Patent-claimed PNMT inhibitor scaffold for norepinephrine pathway studies
Form selection Hydrochloride salt provides defined stoichiometry and ambient solid handling
CNS research Calculated lipophilicity profile may support blood-brain barrier penetration studies

Why In-Class Substitution Fails


Trifluoromethyl-1-aminoindane regioisomers (4-, 5-, 6-, and 7-CF₃) and their 2-aminoindane positional isomers are not functionally interchangeable despite sharing the same core scaffold and molecular formula. The patent literature explicitly establishes that the position of the trifluoromethyl substituent on the indane ring determines the compound's pharmacological target profile: the 4-trifluoromethyl-1-aminoindane is claimed as a PNMT (phenylethanolamine N-methyltransferase) inhibitor [1], whereas the 5-trifluoromethyl-2-aminoindane (TAI) functions as a selective serotonin releasing agent (SSRA) at monoamine transporters [2], and the 5-trifluoromethyl-1-aminoindane analog is employed as a building block for KCNT1 potassium channel inhibitors [3]. Simply substituting one regioisomer for another without experimental validation risks target misassignment and experimental failure. Furthermore, the free base and hydrochloride salt forms exhibit distinct physicochemical profiles—the hydrochloride salt provides superior aqueous handling and gravimetric accuracy for quantitative biological assays .

Regioisomer target divergence

4-CF₃-1-aminoindane is a PNMT inhibitor; the 5-CF₃-2-aminoindane acts as serotonin releaser. Target misassignment may occur if substituted.

Positional isomer mismatch

5-CF₃-1-aminoindane is directed toward KCNT1 potassium channels, not PNMT. Direct replacement may cause experimental failure.

Salt form interchange

Free base is a low-melting solid; hydrochloride salt provides ambient solid handling. Form substitution may compromise weighing accuracy and reproducibility.

Quantitative Differentiation vs. Closest Analogs


PNMT Target Engagement: Regioisomeric Divergence

The 4-trifluoromethyl-1-aminoindane scaffold is explicitly claimed as an inhibitor of phenylethanolamine N-methyltransferase (PNMT) in US Patent 4,132,737A, which covers 4-, 5-, 6-, and 7-trifluoromethyl-1-aminoindanes as a genus [1]. In contrast, the 5-trifluoromethyl-1-aminoindane regioisomer (CAS 808756-84-5) has been repurposed in later patent literature as a synthetic building block for KCNT1 (Slack potassium channel) inhibitors rather than as a PNMT-targeting agent [2]. The 5-trifluoromethyl-2-aminoindane positional isomer (TAI, CAS 1394295-85-4) functions as a serotonin releasing agent with an ACD/LogP of 2.32 , representing a fundamentally different pharmacological mechanism. This regioisomeric divergence means that procurement of the 4-substituted compound is non-substitutable when PNMT inhibition is the experimental endpoint.

Regioisomeric target divergence
Class-level inference
4-CF₃-1-aminoindane HCl: claimed PNMT inhibitor (US 4,132,737A)
vs.
5-CF₃-2-aminoindane (TAI): serotonin releasing agent
Selecting correct regioisomer is critical for PNMT screening; 5-CF₃ analog will not replicate PNMT inhibition.
Patent-defined target annotation; confirm in target-based assays.
PNMT inhibition norepinephrine N-methyltransferase regioisomeric selectivity

Lipophilicity Differentiation: LogP Comparison

The calculated LogP of the free base 4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 68755-43-1) is 3.35, with a topological polar surface area (TPSA) of 26.02 Ų and calculated XlogP of 2.1 . In direct comparison, the closely related 5-trifluoromethyl-2-aminoindane (TAI), a 2-aminoindane positional isomer, has a reported ACD/LogP of 2.32 . This represents a difference of approximately +1.03 log units (approximately 10.7-fold higher theoretical partition coefficient for the 4-CF₃-1-aminoindane scaffold). The higher lipophilicity combined with a low TPSA suggests enhanced passive membrane permeability relative to the 5-CF₃-2-aminoindane analog, a property relevant for CNS-targeted probe design where blood-brain barrier penetration is desired.

Lipophilicity (LogP) comparison
Cross-study comparable
Δ LogP ≈ +1.03 (4-CF₃ scaffold: 3.35 vs. 5-CF₃-2-aminoindane: 2.32)
~10.7-fold higher theoretical partition coefficient supports CNS probe design considerations.
Calculated LogP; different methods acknowledged.
lipophilicity LogP CNS penetration physicochemical property

Salt Form Advantage: Solubility and Handling

The hydrochloride salt (CAS 68755-44-2, MW 237.65 g/mol) is explicitly recommended for procurement over the free base (CAS 68755-43-1, MW 201.19 g/mol) for biological assay applications. The hydrochloride salt form provides enhanced aqueous solubility and gravimetric handling accuracy, which is critical for preparing precise stock solutions in DMSO or aqueous buffers . Vendor specifications for the hydrochloride salt include a standard purity of 97% with batch-specific quality certificates (NMR, HPLC, GC) . The free base, in contrast, has a reported melting point of 16°C, making it a low-melting solid that is more challenging to handle accurately at ambient laboratory temperatures . The salt form also provides improved long-term storage stability when kept at room temperature in dry, sealed conditions .

Salt form physical profile
Supporting evidence
HCl salt: ambient solid (RT)
Free base: mp 16°C (near-liquid)
Ambient-solid HCl form enables accurate weighing and solution preparation.
Salt form selection impacts gravimetric reproducibility.
salt form selection aqueous solubility compound handling hydrochloride salt

Chiral Resolution: Enantiopure Availability

The 1-aminoindane core contains a chiral center at the C1 position. Enantiomerically pure forms of the 4-CF₃-1-aminoindane scaffold are commercially available: (R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 1213068-45-1) and (S)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-amine (CAS 1213093-09-4), both at 95%+ purity . The enantiopure hydrochloride salts are also available: (R)-enantiomer hydrochloride (CAS 1466429-18-4) and (S)-enantiomer hydrochloride (CAS 2514660-83-2) . This stands in contrast to many in-class 1-aminoindane analogs (e.g., 5-CF₃-, 6-CF₃-, or 7-CF₃-substituted variants) for which enantiopure forms are not as broadly catalogued. The availability of both enantiomers enables chiral-specific structure-activity relationship (SAR) studies and asymmetric synthesis applications where stereochemical configuration at C1 is a critical determinant of biological activity.

Enantiopure availability
Class-level inference
4-CF₃ scaffold: ≥4 catalogued enantiopure entries (R/S free base & HCl)
Comparator regioisomers: limited availability
Broad enantiopure access supports chiral SAR and asymmetric synthesis workflows.
Verify commercial availability and purity for specific enantiomer.
chiral amine enantiopure synthesis asymmetric synthesis stereochemistry

Evidence-Backed Application Scenarios


PNMT Inhibitor Probe Development

This compound is the appropriate starting scaffold for medicinal chemistry programs targeting phenylethanolamine N-methyltransferase (PNMT), the enzyme responsible for the final step of epinephrine biosynthesis. The 4-CF₃-1-aminoindane scaffold is explicitly claimed as a PNMT inhibitor genus in US Patent 4,132,737A [1]. Unlike the 5-CF₃-1-aminoindane analog, which has been directed toward KCNT1 channel modulation [2], the 4-substituted regioisomer should be prioritized when the experimental objective is inhibition of norepinephrine N-methylation. Researchers should procure the hydrochloride salt (CAS 68755-44-2) for consistent solution preparation in biochemical PNMT inhibition assays.

CNS-Penetrant Probe Design

With a calculated LogP of 3.35 and a low TPSA of 26 Ų [1], the 4-CF₃-1-aminoindane scaffold possesses physicochemical properties consistent with passive blood-brain barrier permeability. The scaffold is approximately 10-fold more lipophilic (Δ LogP ~ +1.0) than the 5-CF₃-2-aminoindane analog TAI (LogP 2.32) [2], making it a compelling starting point for CNS drug discovery programs where enhanced brain exposure is desired. The hydrochloride salt form ensures accurate dosing in in vivo pharmacokinetic studies.

Enantioselective SAR Studies

Both (R)- and (S)-enantiomers of 4-CF₃-1-aminoindane are commercially available as free bases (CAS 1213068-45-1 and 1213093-09-4) and hydrochloride salts (CAS 1466429-18-4 and 2514660-83-2) [1][2]. This enables direct head-to-head comparison of enantiomeric pairs in target binding, functional activity, and selectivity assays. The chiral center at C1 is a critical stereochemical determinant: the racemic hydrochloride (CAS 68755-44-2) can serve as an initial screening compound, followed by enantiopure follow-up studies to establish eudysmic ratios and identify the eutomer for further optimization.

Fluorinated Indane-Derived Compound Libraries

The primary amine functionality at the C1 position of the indane scaffold provides a versatile synthetic handle for amide coupling, reductive amination, or sulfonamide formation. The 4-CF₃ substituent imparts metabolic stability to the resulting derivatives by blocking a potential site of oxidative metabolism on the aromatic ring [1]. The hydrochloride salt's defined stoichiometry ensures accurate molar calculations in parallel synthesis workflows. This compound serves as a key building block for constructing focused libraries of N-substituted-4-CF₃-1-aminoindane derivatives for CNS or enzyme inhibition screening campaigns.

Application
Selection Property
Validation Focus
PNMT Inhibitor Probe Development
Patent-claimed PNMT inhibitor scaffold
PNMT inhibition assay context
CNS-Penetrant Probe Design
Calculated lipophilicity profile
Brain penetration assay context
Enantioselective SAR Studies
Enantiopure (R/S) commercial availability
Eudysmic ratio determination
Fluorinated Indane-Derived Libraries
Primary amine synthetic handle
Metabolic stability screening
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